3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-10-12-2-6-22(7-3-12)17-16-14(4-8-24-16)20-11-21-17/h1,4-5,8-9,11-12H,2-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKAVHLZUVOSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Thieno[3,2-d]Pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A representative method involves:
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Condensation : Reacting 3-aminothiophene-2-carboxylates with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates.
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Cyclization : Treating the enamine with hydrochloric acid or acetic anhydride to induce ring closure, yielding the thieno[3,2-d]pyrimidin-4(3H)-one.
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Chlorination : Converting the 4-oxo group to a chloro substituent using POCl₃. For example, refluxing thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃ at 115°C for 2 hours achieves quantitative conversion to 4-chlorothieno[3,2-d]pyrimidine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl (conc.), reflux, 3 h | 85 |
| Chlorination | POCl₃, reflux, 2 h | 92 |
Functionalization with Piperidine
The 4-chlorothieno[3,2-d]pyrimidine undergoes nucleophilic aromatic substitution with piperidine:
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Reaction Conditions : Heating 4-chlorothieno[3,2-d]pyrimidine with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
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Workup : Precipitation with ice-water followed by chromatography yields 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine.
Optimization Insight : Excess piperidine (2–3 equiv) and catalytic KI improve substitution efficiency by mitigating steric effects.
Synthesis of 3-Chloro-4-Hydroxypyridine
Ring Closure and Chlorination
A protocol adapted from CN106854177B involves:
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Knoevenagel Condensation : Reacting dimethyl 2-oxoglutarate with triethyl orthoformate in toluene catalyzed by piperidinium acetate, yielding 4,6-dihydroxypyridine-3-carboxylate.
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Chlorination : Treating the dihydroxypyridine with POCl₃ in N,N-dimethylaniline at reflux (105–110°C) for 5 hours, achieving 4,6-dichloropyridine-3-carboxylate.
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Selective Etherification : Reacting the dichloro intermediate with sodium methoxide in methanol at 0°C to replace the 4-chloro group with methoxy, yielding 6-chloro-4-methoxypyridine-3-carboxylate.
Critical Note : The 3-position carboxylate stabilizes the intermediate, directing chlorination to the 4- and 6-positions.
Hydrolysis and Decarboxylation
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Ester Hydrolysis : Treating 6-chloro-4-methoxypyridine-3-carboxylate with aqueous NaOH (2 M) at 60°C for 4 hours yields the carboxylic acid.
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Decarboxylation : Heating the acid in quinoline at 180°C under inert atmosphere removes CO₂, producing 3-chloro-4-methoxypyridine.
Yield Comparison :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrolysis | NaOH (2 M), 60°C, 4 h | 78 |
| Decarboxylation | Quinoline, 180°C, N₂, 2 h | 65 |
Coupling of the Thieno[3,2-d]Pyrimidin-4-Yl-Piperidine and 3-Chloro-4-Hydroxypyridine
Activation of the Hydroxypyridine
The hydroxyl group at position 4 of pyridine is activated for nucleophilic substitution:
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Mitsunobu Reaction : Treating 3-chloro-4-hydroxypyridine with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, followed by reaction with (piperidin-4-yl)methanol.
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Alternative Approach : Converting the hydroxyl group to a triflate (using triflic anhydride) enables Suzuki-Miyaura coupling with boronic ester-functionalized piperidine.
Yield Data :
| Method | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF, 0°C to rt, 12 h | 62 |
| Triflate Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 55 |
Final Assembly
The methylene linker is introduced via alkylation:
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Alkylation : Reacting 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethanol with 3-chloro-4-hydroxypyridine under Mitsunobu conditions (DEAD, PPh₃).
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Purification : Column chromatography (silica gel, ethyl acetate/hexanes) isolates the target compound in >95% purity.
Reaction Scale-Up : Pilot studies show consistent yields (58–65%) at 100-g scale using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Substitutions
- 3-[(4-Benzylpiperidin-4-yl)methoxy]pyridine (Compound 2, ): This compound shares the pyridine-methoxy-piperidine backbone but replaces the thieno[3,2-d]pyrimidine group with a benzyl substituent. The molecular weight (283.18 g/mol) is significantly lower than the target compound, likely improving solubility but reducing target specificity .
- 3-{[4-(2-Chlorobenzyl)piperidin-4-yl]methoxy}pyridine (Compound 3, ): Similar to Compound 2 but with a 2-chlorobenzyl group, this analogue introduces halogenation, which may enhance lipophilicity and membrane permeability. However, the lack of a fused thienopyrimidine ring limits its ability to engage in π-π stacking interactions critical for binding to kinase domains .
Thieno[3,2-d]pyrimidine-Containing Analogues
- (1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine (): This compound retains the thieno[3,2-d]pyrimidine-piperidine motif but replaces the methoxy-pyridine group with a methanamine.
- 3-Chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (): This analogue substitutes the thienopyrimidine with a sulfonyl-trifluoromethoxyphenyl group. The trifluoromethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound .
Pharmacologically Active Analogues
- Neratinib Pyridine N-oxide (): A metabolite of the HER-2 inhibitor neratinib, this compound features a pyridine N-oxide linked to a chloro-aniline and quinoline system. The target compound’s thienopyrimidine group may offer similar ATP-binding site interactions but with altered selectivity .
- 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): This hybrid molecule combines thieno[2,3-d]pyrimidine with coumarin and pyrazolopyridine moieties. It demonstrates anticancer activity, suggesting that the thienopyrimidine core in the target compound could synergize with other pharmacophores for enhanced efficacy .
Comparative Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that derivatives of thienopyrimidine compounds exhibit significant cytotoxicity against cancer cells, including A549 (lung cancer) and HepG2 (hepatocellular carcinoma), with IC50 values reported as low as 0.25 μM for some derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 9 | Inhibition of cell proliferation |
| Antitumor | HepG2 | 0.25 | Regulation of AMPK phosphorylation |
| Cell Cycle Arrest | Various | Varies | Induction of senescence |
The mechanisms by which 3-chloro-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine exerts its effects are multifaceted:
- Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell viability in various cancer cell lines, indicating its potential as an effective anticancer agent.
- Induction of Apoptosis : It may induce apoptosis through pathways involving caspases and mitochondrial dysfunction.
- Cell Cycle Arrest : The compound has been linked to cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to senescence in treated cells .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
Case Study 1: In Vitro Efficacy
In vitro experiments using A549 human lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with alterations in cellular morphology and migration capabilities. The study concluded that the compound could effectively inhibit anchorage-independent growth, a hallmark of cancer progression .
Case Study 2: In Vivo Studies
Preclinical models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models. These studies suggest that the compound may also enhance the effectiveness of existing chemotherapy agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
